molecular formula C8H5N3 B13463899 1-ethynyl-1H-1,2,3-benzotriazole

1-ethynyl-1H-1,2,3-benzotriazole

Katalognummer: B13463899
Molekulargewicht: 143.15 g/mol
InChI-Schlüssel: ORHPVUWXGYLHOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethynyl-1H-1,2,3-benzotriazole is a heterocyclic compound that features a benzene ring fused with a triazole ring. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The presence of an ethynyl group attached to the triazole ring further enhances its reactivity and utility in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethynyl-1H-1,2,3-benzotriazole can be synthesized through various methods. One common approach involves the reaction of 1H-1,2,3-benzotriazole with acetylene in the presence of a suitable catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently. Another method involves the use of ethynyl halides, which react with 1H-1,2,3-benzotriazole under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethynyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Wirkmechanismus

The mechanism by which 1-ethynyl-1H-1,2,3-benzotriazole exerts its effects involves its interaction with various molecular targets. The ethynyl group allows the compound to form strong covalent bonds with target molecules, thereby inhibiting their activity. This property is particularly useful in the development of enzyme inhibitors and other therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Ethynyl-1H-1,2,3-benzotriazole is unique due to the presence of the ethynyl group, which enhances its reactivity and makes it a valuable intermediate in synthetic chemistry. Its ability to form strong covalent bonds with target molecules also makes it a promising candidate for drug development and other applications .

Eigenschaften

Molekularformel

C8H5N3

Molekulargewicht

143.15 g/mol

IUPAC-Name

1-ethynylbenzotriazole

InChI

InChI=1S/C8H5N3/c1-2-11-8-6-4-3-5-7(8)9-10-11/h1,3-6H

InChI-Schlüssel

ORHPVUWXGYLHOB-UHFFFAOYSA-N

Kanonische SMILES

C#CN1C2=CC=CC=C2N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.